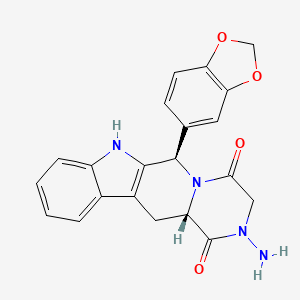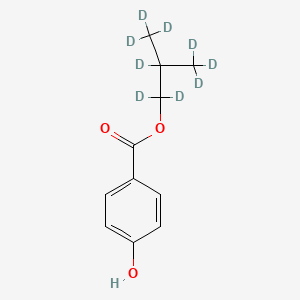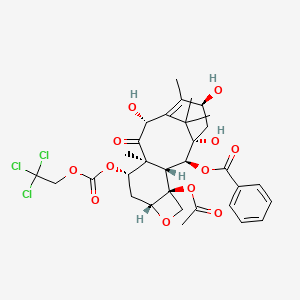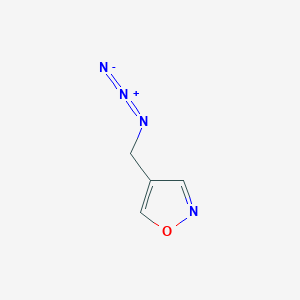
(R,S)-Aminotadalafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-Aminotadalafil is a chiral compound that exists as a racemic mixture of two enantiomers. It is structurally related to tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The presence of an amino group in this compound distinguishes it from tadalafil, potentially altering its pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Aminotadalafil typically involves the introduction of an amino group into the tadalafil structure. One common method is the reductive amination of tadalafil using an appropriate amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-Aminotadalafil can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,S)-Aminotadalafil is used as a building block for the synthesis of various derivatives with potential pharmacological activities. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular signaling pathways. Its ability to inhibit PDE5 makes it a valuable tool for investigating the role of cyclic nucleotides in various physiological processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications beyond erectile dysfunction. Its modified structure may offer advantages in terms of selectivity, potency, and safety profile.
Industry
In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its unique properties make it a valuable starting point for the design of compounds with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of (R,S)-Aminotadalafil involves the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of tadalafil, but the presence of the amino group may influence its binding affinity and selectivity for PDE5.
Comparación Con Compuestos Similares
Similar Compounds
Tadalafil: The parent compound, known for its use in treating erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with a different chemical structure.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
(R,S)-Aminotadalafil is unique due to the presence of the amino group, which may confer distinct pharmacological properties. This modification can influence its binding to PDE5, its metabolic stability, and its overall pharmacokinetic profile. Compared to other PDE5 inhibitors, this compound may offer advantages in terms of selectivity, potency, and safety.
Propiedades
Fórmula molecular |
C21H18N4O4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(2R,8S)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m0/s1 |
Clave InChI |
VUKJGAVIWMPOOJ-MGPUTAFESA-N |
SMILES isomérico |
C1[C@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |
SMILES canónico |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)


![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)



![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)


![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
